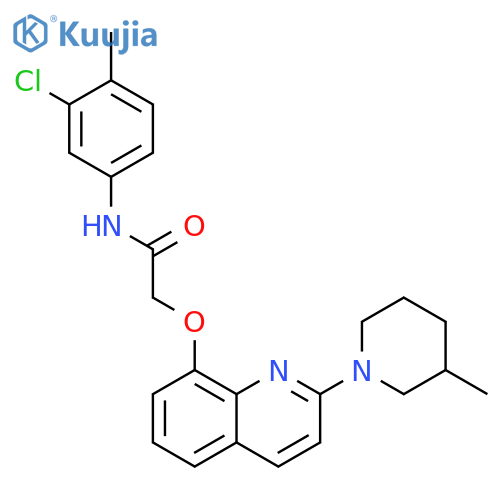Cas no 921808-10-8 (N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide)

921808-10-8 structure
商品名:N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide
- Acetamide, N-(3-chloro-4-methylphenyl)-2-[[2-(3-methyl-1-piperidinyl)-8-quinolinyl]oxy]-
- N-(3-chloro-4-methylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
- AKOS024631748
- F2255-0350
- N-(3-chloro-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide
- 921808-10-8
-
- インチ: 1S/C24H26ClN3O2/c1-16-5-4-12-28(14-16)22-11-9-18-6-3-7-21(24(18)27-22)30-15-23(29)26-19-10-8-17(2)20(25)13-19/h3,6-11,13,16H,4-5,12,14-15H2,1-2H3,(H,26,29)
- InChIKey: XTEONKVYJCIFRY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C)C(Cl)=C1)(=O)COC1=C2C(=CC=C1)C=CC(N1CCCC(C)C1)=N2
計算された属性
- せいみつぶんしりょう: 423.1713548g/mol
- どういたいしつりょう: 423.1713548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.251±0.06 g/cm3(Predicted)
- ふってん: 647.3±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.37±0.70(Predicted)
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2255-0350-20μmol |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-15mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-40mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-2mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-30mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-10μmol |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-4mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-5μmol |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-25mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2255-0350-50mg |
N-(3-chloro-4-methylphenyl)-2-{[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy}acetamide |
921808-10-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide 関連文献
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
3. Water
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
921808-10-8 (N-(3-chloro-4-methylphenyl)-2-{2-(3-methylpiperidin-1-yl)quinolin-8-yloxy}acetamide) 関連製品
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
